Molecular Weight and Lipophilicity Reduction: Cyclopropyl vs. Phenyl Substituent Comparison
The target compound (MW = 248.30 g/mol; XLogP3 = 1.4) is substantially smaller and less lipophilic than its direct phenyl-substituted analog, 5-fluoro-4-{5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine (MW = 284.33 g/mol; computed XLogP3 estimated at approximately 2.5 based on the phenyl-for-cyclopropyl substitution difference) [1]. This 36 Da molecular weight reduction and approximately 1.1 log unit decrease in predicted lipophilicity place the target compound more favorably within lead-like chemical space (MW ≤ 300, clogP ≤ 3), which is often preferred for fragment-based drug discovery or CNS-targeted programs where lower lipophilicity correlates with reduced promiscuity and improved metabolic stability [2].
| Evidence Dimension | Molecular weight and predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | MW = 248.30 g/mol; XLogP3 = 1.4 |
| Comparator Or Baseline | 5-Fluoro-4-{5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine: MW = 284.33 g/mol; XLogP3 ≈ 2.5 (estimated from phenyl vs. cyclopropyl logP contribution) |
| Quantified Difference | ΔMW = −36.03 g/mol (12.7% reduction); ΔXLogP3 ≈ −1.1 |
| Conditions | Computed values from PubChem (XLogP3 3.0 algorithm) and Chemsrc; phenyl comparator molecular formula C16H17FN4 |
Why This Matters
Lower MW and lipophilicity improve the probability of favorable ADME properties and reduce off-target binding risk, making this compound a more suitable starting point for lead optimization programs where ligand efficiency metrics are critical selection criteria.
- [1] PubChem Compound Summary for CID 121185589. National Center for Biotechnology Information (2025). View Source
- [2] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235-248. View Source
